2,6-dichloro-N,N-dimethylquinazolin-4-amine
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Overview
Description
2,6-Dichloro-N,N-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. . This compound, with its unique structure, has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N,N-dimethylquinazolin-4-amine typically involves the chlorination of quinazoline derivatives followed by N,N-dimethylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the dimethylation is achieved using dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methylation processes, ensuring high purity and yield. The reaction is usually carried out under inert gas conditions to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N,N-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N,N-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .
Comparison with Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Comparison: 2,6-Dichloro-N,N-dimethylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H9Cl2N3 |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
2,6-dichloro-N,N-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)9-7-5-6(11)3-4-8(7)13-10(12)14-9/h3-5H,1-2H3 |
InChI Key |
CPOHNSQSMMQHDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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